molecular formula C13H17IO3 B13809457 Carbonic acid ethyl 3-(p-iodophenyl)butyl ester

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester

Cat. No.: B13809457
M. Wt: 348.18 g/mol
InChI Key: UYQNCKPINNKFCP-UHFFFAOYSA-N
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Description

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is an organic compound with the chemical formula C13H17IO3 and a molecular weight of 348.18 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a carbonic acid moiety, along with a 3-(p-iodophenyl)butyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid ethyl 3-(p-iodophenyl)butyl ester typically involves the esterification of carbonic acid with ethyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize advanced catalytic systems and continuous flow reactors to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbonic acid ethyl 3-(p-iodophenyl)butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbonic acid moiety, which then participates in various biochemical reactions. The iodophenyl group can interact with biological receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is unique due to the presence of the iodophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where iodine’s presence is crucial .

Properties

Molecular Formula

C13H17IO3

Molecular Weight

348.18 g/mol

IUPAC Name

ethyl 3-(4-iodophenyl)butyl carbonate

InChI

InChI=1S/C13H17IO3/c1-3-16-13(15)17-9-8-10(2)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3

InChI Key

UYQNCKPINNKFCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OCCC(C)C1=CC=C(C=C1)I

Origin of Product

United States

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